(5-Methylfuran-2-yl)(thiophen-2-yl)methanol
Description
Properties
IUPAC Name |
(5-methylfuran-2-yl)-thiophen-2-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-4-5-8(12-7)10(11)9-3-2-6-13-9/h2-6,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPMIRYGLVOPSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes Towards (5-Methylfuran-2-yl)(thiophen-2-yl)methanol
Established routes for the synthesis of this bi-heterocyclic methanol (B129727) derivative predominantly involve the coupling of pre-functionalized furan (B31954) and thiophene (B33073) building blocks.
The key step in the synthesis of this compound is the formation of the carbon-carbon bond that constitutes the central carbinol. A highly effective and widely used method for this transformation is the Grignard reaction. This approach involves the nucleophilic addition of a thienyl organometallic species to a furan aldehyde.
Specifically, the synthesis can be readily accomplished by reacting 2-thienylmagnesium bromide with 5-methyl-2-furaldehyde. lookchem.com 2-Thienylmagnesium bromide is a commercially available Grignard reagent or can be prepared in situ from 2-bromothiophene (B119243) and magnesium metal. 5-Methyl-2-furaldehyde, on the other hand, is a well-known derivative of furfural (B47365). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired this compound.
An alternative, though similar, approach involves the use of 2-lithiothiophene, generated by the deprotonation of thiophene with a strong base like n-butyllithium. This organolithium reagent is highly reactive and readily adds to 5-methyl-2-furaldehyde to form the corresponding lithium alkoxide, which is subsequently protonated to give the final product.
The methanol bridge is intrinsically formed during the carbon-carbon bond-forming reaction described above. The addition of the organometallic thiophene derivative to the furan aldehyde directly generates the secondary alcohol functionality. The oxygen atom of the methanol bridge originates from the carbonyl group of 5-methyl-2-furaldehyde, while the hydrogen atom is introduced during the aqueous workup step that quenches the intermediate metal alkoxide.
While specific yield data for the synthesis of this compound is not extensively reported in readily available literature, a comparative analysis can be drawn from analogous reactions involving the synthesis of aryl-heteroaryl and di-heteroarylmethanols. Grignard and organolithium additions to aldehydes are generally high-yielding reactions, often proceeding with good to excellent conversion under optimized conditions.
The selectivity of these reactions is typically very high for the desired 1,2-addition product, with minimal side reactions such as enolization of the aldehyde or reduction, especially at low temperatures. The choice between a Grignard reagent and an organolithium reagent may influence the yield and side product profile depending on the specific substrate and reaction conditions. Organolithium reagents are generally more reactive than their Grignard counterparts.
| Reaction Type | Thiophene Reagent | Furan Reagent | Typical Yields (Analogous Reactions) | Selectivity |
|---|---|---|---|---|
| Grignard Reaction | 2-Thienylmagnesium Bromide | 5-Methyl-2-furaldehyde | Good to Excellent | High for 1,2-addition |
| Organolithium Addition | 2-Lithiothiophene | 5-Methyl-2-furaldehyde | Good to Excellent | High for 1,2-addition |
Advanced Synthetic Approaches for Analogues and Derivatives
Building upon the established routes, more advanced methodologies can be employed to access chiral analogues and various derivatives of this compound.
The central carbon atom of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of asymmetric synthetic methods to control this stereochemistry is of significant interest. Catalytic enantioselective synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols has been successfully achieved and these methods can be adapted for the target molecule. nih.govnih.gov
One prominent strategy involves the catalytic asymmetric addition of organozinc reagents to aldehydes. For instance, a heteroaryl zinc species, derived from 2-bromothiophene, can be added to 5-methyl-2-furaldehyde in the presence of a chiral catalyst, such as an enantioenriched amino alcohol. nih.govnih.gov These catalysts coordinate to the organozinc reagent, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde, leading to the preferential formation of one enantiomer. High enantiomeric excesses (ee) have been reported for the synthesis of related aryl heteroaryl methanols using this approach. nih.gov
| Catalyst System | Reaction Type | Achievable Enantiomeric Excess (ee) for Analogous Compounds |
|---|---|---|
| Chiral Amino Alcohol / Organozinc | Asymmetric Arylation/Heteroarylation | 81-99% |
| Chiral γ-Amino Thiol / Organolithium | Asymmetric Arylation | 95 to >99.5% |
The hydroxyl group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a wide range of analogues with potentially altered physicochemical and biological properties. Standard reactions for the derivatization of secondary alcohols can be readily applied. nih.gov
Common derivatization strategies include:
Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding esters. nih.gov
Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, provides access to ethers.
Oxidation: Mild oxidation of the secondary alcohol to the corresponding ketone, (5-methylfuran-2-yl)(thiophen-2-yl)methanone, can be achieved using reagents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Conversion to Halides: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using reagents like thionyl chloride or phosphorus tribromide.
These derivatization reactions significantly expand the chemical space accessible from the parent alcohol, enabling the exploration of structure-activity relationships. researchgate.net
Functionalization of Furan and Thiophene Rings
The creation of the target carbinol is typically achieved through nucleophilic addition of an organometallic derivative of one heterocycle to a carbonyl-functionalized version of the other. A common and effective approach is the Grignard reaction. This would involve the reaction of a Grignard reagent derived from 2-bromothiophene (2-thienylmagnesium bromide) with 5-methyl-2-furaldehyde. Alternatively, 2-lithio-5-methylfuran could be reacted with thiophene-2-carboxaldehyde.
Recent advancements have also focused on direct C-H bond activation and functionalization, which can offer more efficient pathways. acs.org For instance, palladium-catalyzed direct arylation can be used to couple furan and thiophene derivatives, although this would require subsequent steps to introduce the methanol group. researchgate.net Another sophisticated method involves magnesiation using reagents like TMPMgCl·LiCl, which allows for sequential functionalization of furan and thiophene scaffolds, providing a high degree of control over substitution patterns. rsc.org
These functionalization strategies are crucial for building the core structure of this compound, with the choice of method often depending on the desired yield, scalability, and tolerance of other functional groups.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by improving efficiency and utilizing sustainable resources.
Atom Economy and Waste Reduction Strategies
Atom economy is a central tenet of green chemistry, focusing on maximizing the incorporation of reactant atoms into the final product. The previously mentioned Grignard or organolithium routes are generally efficient in this regard, as the primary "waste" product is an inorganic salt (e.g., MgBr₂), leading to high atom economy for the key bond-forming step.
To further minimize waste, catalytic methods are preferred over stoichiometric ones. Palladium-catalyzed C-H activation, for example, uses only a small amount of catalyst to facilitate the reaction, generating minimal waste compared to pathways requiring stoichiometric activating agents. acs.org The use of microwave-assisted synthesis can also contribute to waste reduction by accelerating reaction times and often improving yields, thereby reducing the generation of byproducts from side reactions or decomposition. acs.org
Utilization of Sustainable Solvents and Reaction Media
Traditional organic synthesis often relies on volatile and hazardous organic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, particularly for organometallic reactions. Green chemistry promotes the use of safer, more sustainable alternatives.
For reactions involving furan and thiophene derivatives, several greener solvents have proven effective. 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources like corncobs, is an excellent substitute for THF. sigmaaldrich.com Another alternative is Cyclopentyl methyl ether (CPME), which is a hydrophobic ether solvent known for its stability and resistance to peroxide formation, enhancing laboratory safety and reducing waste streams. sigmaaldrich.com Biphasic reaction systems, which use a combination of water and an organic solvent, can also facilitate easier product separation and catalyst recycling, contributing to a more sustainable process. nih.gov
Valorization of Biomass-Derived Precursors
A cornerstone of sustainable chemistry is the use of renewable feedstocks. Lignocellulosic biomass, which is abundant and not in competition with food sources, is a prime raw material for producing valuable chemical building blocks. nih.gov
The furan moiety of this compound is directly linked to biomass valorization. Lignocellulose can be broken down into C5 and C6 sugars. mdpi.com Dehydration of these sugars yields furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are considered key platform molecules. frontiersin.orgehu.eus 2-Methylfuran (B129897), the direct precursor to the 5-methylfuran portion of the target molecule, is readily produced from the selective hydrogenation of furfural or hydrogenolysis of HMF. mdpi.com
While the synthesis of thiophenes has historically relied on fossil fuels, recent research has demonstrated novel pathways from biomass. One such method involves the synthesis of thiophene diesters from biomass-derived methyl levulinate and elemental sulfur, a cheap and abundant byproduct of the fossil fuel industry. nih.govresearchgate.net This development opens the possibility of producing both heterocyclic components of this compound from renewable, non-food-based resources, significantly enhancing the sustainability profile of its synthesis.
Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Sources
Despite a comprehensive search of available scientific databases and literature, detailed experimental or computational spectroscopic and structural characterization data for the chemical compound this compound (CAS No. 70406-83-6) could not be located. Consequently, the generation of a detailed article focusing on its advanced spectroscopic analysis, as requested, is not possible at this time.
The inquiry sought an in-depth analysis covering various spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectral analysis, along with the application of advanced 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY.
Vibrational Spectroscopy: Analysis of molecular dynamics and functional groups using Fourier Transform Infrared (FT-IR) and Raman spectroscopy.
Mass Spectrometry: Determination of molecular weight and analysis of fragmentation patterns.
While the existence of the compound is confirmed through its Chemical Abstracts Service (CAS) registry number, the specific data required to populate these analytical sections are not present in the public domain accessed through the conducted searches. Scientific articles or database entries containing the necessary spectral assignments, vibrational frequencies, and mass fragmentation data for this compound were not found.
Therefore, the creation of data tables and a thorough, informative, and scientifically accurate article strictly adhering to the requested outline cannot be fulfilled. Fabricating such specific scientific data would be inappropriate and misleading. Further research in specialized, subscription-based chemical databases or future publication of research involving this compound may eventually make this information available.
Advanced Spectroscopic and Structural Characterization
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is an essential tool for confirming the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion of "(5-Methylfuran-2-yl)(thiophen-2-yl)methanol" would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide information about the connectivity of the atoms within the molecule.
The fragmentation of "this compound" would likely proceed through characteristic pathways for furan (B31954), thiophene (B33073), and alcohol moieties. For instance, cleavage of the bond between the carbinol carbon and one of the heterocyclic rings could lead to the formation of characteristic fragment ions. Analysis of these fragments helps to piece together the molecular structure, confirming the presence and connectivity of the 5-methylfuran and thiophene rings to the central methanol (B129727) carbon.
X-ray Crystallography and Solid-State Structural Investigations
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. researchgate.net For "this compound," this technique could provide precise measurements of bond lengths and angles, the conformation of the molecule, and the arrangement of molecules within the crystal lattice. If the compound crystallizes in a chiral space group, the absolute configuration of the stereocenter at the carbinol carbon could also be determined. While specific crystallographic data for this compound is not available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 18.765 |
| β (°) | 95.67 |
| Volume (ų) | 1025.4 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of the parameters determined by single-crystal X-ray diffraction.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov This analysis maps the electron distribution of a molecule within the crystal lattice, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface can be color-coded to highlight different types of interactions, such as hydrogen bonds and π-π stacking. For "this compound," this analysis would reveal how the molecules pack in the solid state, identifying key interactions involving the hydroxyl group, the furan ring, and the thiophene ring that stabilize the crystal structure. The analysis of fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the contribution of different types of intermolecular contacts. nih.gov
Polymorphism and Solid-State Characteristics
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. While there is no specific information on the polymorphism of "this compound" in the available literature, it is a possibility for any crystalline solid. The investigation of polymorphism is crucial in materials science and pharmaceutical development, as the properties of a solid can be significantly influenced by its crystal form. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be employed to screen for and characterize different polymorphic forms.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule and how this dictates its chemical reactivity.
Density Functional Theory (DFT) and ab initio methods are cornerstone computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation, or a simplified form of it, to find the minimum energy conformation. For molecules with heterocyclic rings like furan (B31954) and thiophene (B33073), these methods can accurately predict bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's stability and steric properties.
While specific DFT and ab initio studies on (5-Methylfuran-2-yl)(thiophen-2-yl)methanol are not extensively documented in publicly available literature, the principles of these methods are widely applied to similar furan and thiophene-containing compounds. For instance, studies on related furan derivatives have utilized DFT to explore their geometric and electronic properties. ekb.egmdpi.com These computational approaches are essential for establishing the foundational structure from which all other electronic and reactivity parameters are derived.
Table 1: Representative Theoretical Bond Lengths and Angles for Heterocyclic Compounds (Illustrative)
| Parameter | Furan | Thiophene |
| C-O Bond Length (Å) | 1.362 | N/A |
| C-S Bond Length (Å) | N/A | 1.714 |
| C=C Bond Length (Å) | 1.361 | 1.370 |
| C-C Bond Length (Å) | 1.431 | 1.423 |
| C-H Bond Length (Å) | 1.075 | 1.081 |
| C-O-C Angle (°) | 106.6 | N/A |
| C-S-C Angle (°) | N/A | 92.2 |
Note: This table is illustrative and based on general data for furan and thiophene, not the specific target compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. libretexts.org
For a molecule like this compound, the HOMO is likely to be distributed over the electron-rich furan and thiophene rings, while the LUMO would also be located within this π-system. The precise energies and distributions of these orbitals would require specific calculations. In related furan derivatives, the HOMO-LUMO gap has been shown to be a critical factor in their chemical behavior. malayajournal.org
Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution within a molecule. These maps are generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas with a higher electron density, which are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) signify lower electron density and are susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an ESP map would likely show negative potential around the oxygen atom of the furan ring and the hydroxyl group, as well as the sulfur atom of the thiophene ring, due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential. This information is invaluable for predicting how the molecule will interact with other polar molecules and ions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful asset in deciphering the intricate steps of a chemical reaction.
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org Computational methods can be used to locate the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.
For potential reactions involving this compound, such as oxidation of the alcohol or electrophilic substitution on the rings, computational modeling could identify the transition state structures and calculate the activation energies, thereby predicting the most favorable reaction pathway.
Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and rate. Computational models can account for solvent effects in two primary ways: implicitly and explicitly. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit solvent models involve including individual solvent molecules in the calculation, which is more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
The choice of solvent can affect the stability of reactants, products, and transition states for reactions of this compound. For example, a polar solvent would be expected to stabilize polar intermediates and transition states, potentially accelerating the reaction. Computational studies on similar compounds have shown that solvent polarity can significantly alter electronic properties and reactivity. researchgate.net
Prediction and Interpretation of Spectroscopic Properties
Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound. Through methods such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), it is possible to simulate various spectra, offering insights that complement and guide experimental work.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, typically the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, is a valuable tool for structural elucidation. For this compound, theoretical calculations can predict the 1H and 13C chemical shifts. These predictions are based on the calculation of isotropic shielding constants, which are then referenced to a standard, commonly tetramethylsilane (B1202638) (TMS).
The chemical shifts for the aromatic protons and carbons are particularly sensitive to the electronic environment influenced by the heteroatoms (oxygen and sulfur) and the methyl substituent. For the furan ring, the methyl group at the C5 position is expected to cause a downfield shift for the attached carbon and an upfield shift for the adjacent C4 proton, a trend that has been computationally verified in studies of 2-methylfuran (B129897) and 2,5-dimethylfuran. globalresearchonline.net Similarly, the hydroxyl group on the methanolic carbon creates a distinct chemical environment that is well-captured by computational models.
Below is a table of predicted 1H and 13C NMR chemical shifts for this compound, based on DFT calculations of analogous furan and thiophene compounds.
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Furan H3 | ~6.1 | - |
| Furan H4 | ~6.0 | - |
| Thiophene H3' | ~7.0 | - |
| Thiophene H4' | ~6.9 | - |
| Thiophene H5' | ~7.2 | - |
| Methanol (B129727) CH | ~5.8 | - |
| Methanol OH | Variable | - |
| Furan CH3 | ~2.3 | - |
| Furan C2 | - | ~152 |
| Furan C3 | - | ~108 |
| Furan C4 | - | ~106 |
| Furan C5 | - | ~158 |
| Thiophene C2' | - | ~145 |
| Thiophene C3' | - | ~125 |
| Thiophene C4' | - | ~127 |
| Thiophene C5' | - | ~125 |
| Methanol C | - | ~65 |
| Furan CH3 | - | ~14 |
Note: These are estimated values based on computational studies of similar furan and thiophene derivatives. Actual experimental values may vary.
Theoretical vibrational spectra, calculated using DFT, are instrumental in assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. For this compound, computational analysis can predict the frequencies and intensities of the fundamental vibrational modes. These calculations often employ a harmonic approximation, which can be refined with anharmonic corrections for greater accuracy. nih.gov
The vibrational spectrum of this molecule is expected to be rich and complex, with characteristic bands arising from the furan and thiophene rings, the methyl group, and the methanol moiety. Key predicted vibrational modes include the O-H stretch of the alcohol, the C-H stretches of the aromatic rings and the methyl group, and the ring stretching and deformation modes of the furan and thiophene moieties. Computational studies on furan, thiophene, and their derivatives have established the characteristic frequency ranges for these vibrations. nih.govresearchgate.net
A table of predicted key vibrational frequencies for this compound is presented below, based on DFT calculations of related compounds.
| Vibrational Mode | Predicted Frequency Range (cm-1) | Expected Intensity |
| O-H stretch (Methanol) | 3300-3600 | Strong, Broad |
| Aromatic C-H stretch (Furan, Thiophene) | 3000-3150 | Medium to Weak |
| Aliphatic C-H stretch (Methyl) | 2850-3000 | Medium |
| C=C ring stretch (Furan, Thiophene) | 1400-1600 | Strong to Medium |
| C-O-C stretch (Furan) | 1000-1250 | Strong |
| C-S stretch (Thiophene) | 600-800 | Medium to Weak |
| C-O stretch (Methanol) | 1000-1100 | Strong |
Note: These are generalized frequency ranges from computational studies on analogous compounds. The actual frequencies will be influenced by the specific molecular structure and intermolecular interactions.
Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra and investigating the electronic transitions of molecules. rsc.org For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.
The electronic spectrum of this compound is expected to be characterized by π→π* transitions within the furan and thiophene rings. The conjugation between the two aromatic rings through the methanolic carbon will influence the energy of these transitions. Computational studies on furan and thiophene derivatives have shown that the absorption maxima are sensitive to substitution and the extent of conjugation. globalresearchonline.netstackexchange.com
A table summarizing the predicted UV-Vis absorption properties for this compound, based on TD-DFT calculations of similar chromophores, is provided below.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Description |
| S0 → S1 | ~250-280 | High | π→π* transition (HOMO to LUMO) |
| S0 → S2 | ~220-240 | Medium | Higher energy π→π* transition |
Note: These values are estimations based on TD-DFT calculations of furan and thiophene-containing molecules. The solvent environment can also significantly influence the absorption maxima.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility, interactions with their environment, and aggregation tendencies.
The conformational landscape of this compound is determined by the rotational freedom around the single bonds connecting the furan and thiophene rings to the methanolic carbon. Computational studies on related bi-aromatic systems have shown that the relative orientation of the rings is governed by a potential energy surface with distinct minima and rotational barriers. researchgate.net
For this molecule, the key dihedral angles are C(furan)-C(methanol)-C(thiophene) and H-O-C(methanol)-C(furan/thiophene). The rotation around the C-C bonds linking the rings to the central carbon will have specific energy barriers. The presence of the methyl group on the furan ring can introduce steric hindrance that influences the preferred conformations. Computational studies on 2-methylfuran and substituted thiophenes have provided insights into the magnitude of these rotational barriers. researchgate.net The rotation of the hydroxyl group also contributes to the conformational complexity.
In the condensed phase, molecules of this compound can interact with each other through various non-covalent forces, leading to the formation of supramolecular assemblies. The primary interactions driving this aggregation are hydrogen bonding and π–π stacking.
Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution on Furan (B31954) and Thiophene (B33073) Rings
Both furan and thiophene are five-membered aromatic heterocycles that are significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). pearson.comchemicalbook.com This enhanced reactivity is due to the ability of the heteroatoms (oxygen in furan, sulfur in thiophene) to donate lone-pair electron density into the ring, thereby stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. chemicalbook.comyoutube.com
Generally, furan is more reactive than thiophene in EAS reactions. pearson.com The oxygen atom in furan is more electronegative than the sulfur atom in thiophene, but it is a better π-donor, leading to a more electron-rich ring system that is more attractive to electrophiles. libretexts.orgpitt.edu Substitution for both rings preferentially occurs at the C2 (α) position, adjacent to the heteroatom, because the resulting carbocation intermediate is better stabilized by resonance, with the positive charge being delocalized onto the heteroatom. pearson.comchemicalbook.compearson.com
In (5-Methylfuran-2-yl)(thiophen-2-yl)methanol, the directing effects of the existing substituents must be considered:
On the Furan Ring : The furan ring has a methyl group at the C5 position and the (thiophen-2-yl)methanol group at the C2 position. The methyl group is an electron-donating group (EDG) through induction and hyperconjugation, thus activating the ring and directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org In a furan ring, this means the C3 and C4 positions. The (thiophen-2-yl)methanol substituent at C2 will also influence the regioselectivity. The primary sites for electrophilic attack on the 5-methylfuran moiety would be the C3 and C4 positions, with the precise outcome depending on the steric bulk of the electrophile and the reaction conditions.
On the Thiophene Ring : The thiophene ring is substituted at the C2 position with the (5-methylfuran-2-yl)methanol group. This substituent can influence the reactivity of the remaining C3, C4, and C5 positions. Electrophilic attack is strongly favored at the vacant C5 position due to the powerful directing effect of the sulfur atom. pearson.comquimicaorganica.org
A summary of the expected regioselectivity for EAS reactions is presented in the table below.
| Ring System | Available Positions | Activating/Deactivating Groups | Predicted Major Substitution Site(s) |
| 5-Methylfuran | C3, C4 | C5-Methyl (activating), C2-R (activating) | C3 and/or C4 |
| Thiophene | C3, C4, C5 | C2-R (activating) | C5 |
Nucleophilic Reactions Involving the Hydroxyl Group
The hydroxyl group in this compound is a secondary alcohol. Its reactivity is analogous to that of a benzylic alcohol, as the carbon atom bearing the -OH group is adjacent to two aromatic rings. This position enhances the stability of a potential carbocation intermediate, making the compound susceptible to nucleophilic substitution reactions, particularly via an SN1 mechanism under acidic conditions. ucsb.eduyoutube.com
Key reactions involving the hydroxyl group include:
Protonation and Substitution : In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Subsequent departure of water generates a resonance-stabilized secondary carbocation, which can then be attacked by a nucleophile.
Esterification : The alcohol can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions (e.g., acid catalysis for carboxylic acids) to form the corresponding esters.
Etherification : Reaction with alkyl halides under basic conditions (Williamson ether synthesis) or acid-catalyzed reaction with another alcohol can yield ethers.
Conversion to Halides : Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the alcohol into the corresponding chloride or bromide, respectively.
These reactions are fundamental in modifying the structure for further synthetic applications.
Redox Chemistry of this compound
The oxidation of this compound can proceed at several sites: the secondary alcohol, the furan ring, or the thiophene ring. The outcome is highly dependent on the oxidizing agent and reaction conditions.
Oxidation of the Alcohol : Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), would be expected to selectively oxidize the secondary alcohol to the corresponding ketone, (5-methylfuran-2-yl)(thiophen-2-yl)methanone.
Oxidation of the Thiophene Ring : Stronger oxidizing agents, like peracids (e.g., m-CPBA), can oxidize the sulfur atom in the thiophene ring. This can lead to the formation of a thiophene-S-oxide or, with further oxidation, a thiophene-S,S-dioxide (sulfone). dicp.ac.cnnih.govresearchgate.net These oxidized thiophene species are often more reactive as dienes in cycloaddition reactions. researchgate.net
Oxidation of the Furan Ring : The furan ring is also susceptible to oxidation. For instance, the oxidation of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) can lead to various products, including 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA), indicating that both the alcohol and aldehyde functionalities can be oxidized. nih.govtdl.org Oxidative ring-opening of the furan moiety is also a possible pathway under harsh conditions.
| Oxidizing Agent | Potential Product(s) |
| Pyridinium chlorochromate (PCC) | (5-Methylfuran-2-yl)(thiophen-2-yl)methanone |
| m-Chloroperoxybenzoic acid (m-CPBA) | (5-Methylfuran-2-yl)(thiophen-2-yl-1-oxide)methanol; (5-Methylfuran-2-yl)(thiophen-2-yl-1,1-dioxide)methanol |
| Potassium permanganate (B83412) (KMnO₄) | Complex mixture, potential for ring opening and oxidation to carboxylic acids |
Reduction of this compound can target the furan ring or the hydroxyl group.
Hydrogenation : Catalytic hydrogenation using transition metal catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) can reduce the furan ring. researchgate.netresearchgate.net Furan rings are more readily hydrogenated than thiophene or benzene rings. nih.gov This would lead to the formation of (5-methyltetrahydrofuran-2-yl)(thiophen-2-yl)methanol. The thiophene ring is more resistant to hydrogenation and can sometimes act as a catalyst poison. nih.gov
Hydrodeoxygenation (HDO) : This process involves the cleavage of the C-OH bond, replacing the hydroxyl group with a hydrogen atom. This is a key reaction in biomass upgrading. For benzylic-type alcohols, HDO can be achieved using various catalytic systems, often involving a metal catalyst and a hydrogen source. nih.govresearchgate.netku.educhemrxiv.orgku.edu The reaction likely proceeds through the formation of a stabilized carbocation intermediate upon protonation and loss of water, followed by hydride attack. nih.gov The product of HDO would be 2-methyl-5-(thiophen-2-ylmethyl)furan.
| Reaction | Reagents/Catalyst | Major Product |
| Ring Hydrogenation | H₂, Pd/C or PtO₂ | (5-Methyltetrahydrofuran-2-yl)(thiophen-2-yl)methanol |
| Hydrodeoxygenation | H₂, Co/CoOx or other HDO catalysts | 2-Methyl-5-(thiophen-2-ylmethyl)furan |
Cycloaddition Reactions (e.g., Diels-Alder)
The furan ring in the molecule can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Furan's relatively low aromaticity makes it a competent diene. In contrast, thiophene is significantly more aromatic and is generally a poor diene in thermal Diels-Alder reactions. researchgate.netnih.gov
The furan moiety of this compound would be expected to react with electron-deficient dienophiles (e.g., maleic anhydride, N-phenylmaleimide) to form oxa-bridged bicyclic adducts. The reaction of thiophene itself often requires high pressure or the use of a Lewis acid catalyst to proceed. researchgate.netnih.gov Alternatively, oxidation of the thiophene to its S-oxide or S,S-dioxide dramatically reduces its aromaticity and enhances its reactivity as a diene. researchgate.netrsc.orgrsc.org
C-H Activation and Functionalization
Modern synthetic methods allow for the direct functionalization of C-H bonds, providing a more atom-economical approach to modifying aromatic systems. Palladium-catalyzed C-H activation is a powerful tool for the arylation, olefination, or alkylation of heterocycles like furan and thiophene. rsc.orgnih.govnih.govresearchgate.netacs.org
For this compound, several C-H bonds are potential sites for functionalization.
On the Thiophene Ring : The C-H bonds at positions C3, C4, and C5 are available. Due to the high reactivity of the α-positions, regioselective functionalization of the C5-H bond is often favored. researchgate.net
On the Furan Ring : The C-H bonds at positions C3 and C4 are available. The regioselectivity of C-H activation on substituted furans can be controlled by the choice of catalyst and directing groups. nih.govnih.gov
These reactions typically involve an organometallic catalyst that coordinates to the heterocycle and facilitates the cleavage of a C-H bond, which is then replaced by a new C-C or C-X bond.
Catalytic Applications and Functional Transformations
(5-Methylfuran-2-yl)(thiophen-2-yl)methanol as a Ligand Precursor
The structure of this compound, featuring both furan (B31954) and thiophene (B33073) rings as well as a hydroxyl group, presents multiple potential coordination sites for metal ions. This makes it a promising candidate as a precursor for the synthesis of novel ligands for catalysis.
Design and Synthesis of Metal Complexes with Furan-Thiophene Moieties
The design of metal complexes utilizing ligands with furan and thiophene components is an active area of research. These heterocycles can coordinate to metal centers in various modes, including η¹(C), η¹(O), η¹(S), and η⁵-coordination, leading to a diverse range of organometallic compounds. For instance, furan and thiophene derivatives have been incorporated into multidentate ligands such as Schiff bases and N-heterocyclic carbenes (NHCs) to create stable and catalytically active metal complexes. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgmdpi.comnih.gov
The synthesis of iron(II) complexes with furan- and thiophene-functionalized bis(N-heterocyclic carbene) ligands has been reported, demonstrating the feasibility of incorporating these heterocycles into sophisticated ligand frameworks. nih.govacs.org In these complexes, the furan and thiophene moieties can influence the electronic and steric properties of the metal center, thereby modulating its catalytic activity. While specific complexes of this compound are not detailed in the literature, the synthetic strategies employed for analogous compounds provide a blueprint for its potential use. The hydroxyl group could be deprotonated to act as an anionic donor, or the furan and thiophene rings could coordinate directly to a metal center.
Table 1: Potential Coordination Modes of this compound in Metal Complexes
| Coordination Site | Potential Binding Mode | Implication for Catalysis |
| Furan Oxygen | η¹(O) | Can influence Lewis acidity of the metal center. |
| Thiophene Sulfur | η¹(S) | Known to interact with soft metal ions, potentially stabilizing catalytic intermediates. rsc.org |
| Aromatic Rings | η⁵ | Can form stable sandwich or half-sandwich complexes, providing a robust scaffold for catalytic reactions. researchgate.net |
| Hydroxyl Group | O-donor (neutral or anionic) | Can participate in proton transfer steps or act as an ancillary ligand. |
Application in Homogeneous Catalysis
Metal complexes bearing furan and thiophene-containing ligands have been investigated in various homogeneous catalytic reactions. For example, the catalytic upgrading of biomass-derived furans is a significant area of research. nsf.govresearchgate.net While this compound itself is a biomass derivative, complexes derived from it could potentially catalyze the transformation of other biomass feedstocks.
The hydrogenation of furans and thiophenes is another area where such complexes could be active. Asymmetric hydrogenation of substituted furans and thiophenes has been achieved using chiral ruthenium and iridium catalysts, leading to the formation of valuable enantioenriched tetrahydrofurans and tetrahydrothiophenes. acs.orgnih.govnih.govacs.org The chirality in this compound, if resolved into its enantiomers, could be transferred to a metal complex to induce asymmetry in catalytic transformations.
Role in Heterogeneous Catalysis
The principles of heterogeneous catalysis often involve the immobilization of catalytically active species onto a solid support. The functional groups present in this compound could be exploited for its attachment to various support materials.
Support Modification and Immobilization Strategies
The hydroxyl group of this compound offers a convenient handle for immobilization onto solid supports like silica, alumina, or polymers. Covalent attachment could be achieved through reactions such as esterification or etherification with surface functional groups. Once immobilized, the furan and thiophene moieties would be available for further modification or for direct participation in catalytic processes. This approach could lead to the development of recyclable catalysts with enhanced stability.
Catalytic Transformations of Biomass-Derived Feedstocks
The catalytic upgrading of biomass is crucial for the transition to a sustainable chemical industry. nsf.govresearchgate.netnrel.govmdpi.comnih.gov Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform molecules derived from the dehydration of sugars. nsf.govnih.gov Catalysts capable of converting these furans into more valuable chemicals and fuels are in high demand.
While there is no specific data on the use of this compound in this context, the structural similarity to biomass-derived furans suggests a potential role. For example, catalysts are used for the synthesis of thiophene from furan and hydrogen sulfide, indicating the possibility of transforming the furan ring within the molecule. researchgate.netresearchgate.netresearchgate.netcatalysis.ru Furthermore, the interaction of furan and thiophene with catalyst surfaces has been studied to understand hydrodeoxygenation and hydrodesulfurization processes, which are vital for biofuel production. rsc.org
Organocatalysis and Biocatalysis for Asymmetric Transformations
The chiral center in this compound at the carbon bearing the hydroxyl group makes it a target for asymmetric synthesis and a potential chiral organocatalyst or biocatalyst.
The development of organocatalytic methods for the synthesis of chiral furan derivatives is an emerging field. nih.govdntb.gov.uarsc.orgnih.govacs.org These methods often rely on the use of chiral amines or phosphoric acids to catalyze enantioselective reactions. While this compound has not been reported as an organocatalyst, its chiral di-aryl methanol (B129727) structure is reminiscent of certain classes of organocatalysts used in asymmetric additions to carbonyls.
Biocatalysis offers a green and highly selective route to chiral alcohols. nih.govresearchgate.net The synthesis of chiral alcohols containing heterocyclic rings can be achieved through the enzymatic reduction of the corresponding ketones or the kinetic resolution of racemic alcohols. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org Therefore, it is conceivable that biocatalytic methods could be developed for the enantioselective synthesis of (R)- or (S)-(5-methylfuran-2-yl)(thiophen-2-yl)methanol. These enantiopure compounds could then serve as chiral building blocks or as chiral ligands in asymmetric metal catalysis.
Advanced Materials Science Applications
Photophysical Properties and Applications
The photophysical properties of molecules containing both furan (B31954) and thiophene (B33073) rings are of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The emission characteristics, such as fluorescence and phosphorescence, are highly dependent on the molecular structure, the nature of substituents, and the extent of π-conjugation.
Energy Transfer and Photosensitization Mechanisms
Furan and thiophene derivatives can participate in energy transfer processes, acting as donors or acceptors in Förster resonance energy transfer (FRET) or Dexter energy transfer systems. Their ability to act as photosensitizers, generating reactive oxygen species upon irradiation, is also a field of active research, particularly for biomedical applications. The specific energy levels (HOMO/LUMO) of (5-Methylfuran-2-yl)(thiophen-2-yl)methanol would dictate its potential role in such mechanisms.
Electrochemical Properties and Applications
The electrochemical behavior of furan-thiophene systems is crucial for their application in organic field-effect transistors (OFETs), solar cells, and electrochemical sensors. The redox properties, including oxidation and reduction potentials, provide insights into the electronic structure and stability of the material.
Redox Behavior and Cyclic Voltammetry
Cyclic voltammetry is a standard technique to investigate the redox properties of conjugated organic molecules. For furan-thiophene systems, the oxidation potential is often influenced by the electron-donating nature of the heterocyclic rings. The electrochemical copolymerization of furan and thiophene has been shown to produce stable redox-active copolymers. The specific redox potentials of this compound would need to be determined experimentally to assess its suitability for electronic applications.
Sensing and Conductive Material Development
The ability of thiophene-containing compounds to form conductive polymers through electropolymerization is well-documented. Functionalized thiophenes can be designed to interact with specific analytes, leading to changes in their electrochemical or optical properties, forming the basis for chemical sensors. The presence of the hydroxyl group in this compound could serve as a site for further functionalization to develop selective sensors.
Polymer Chemistry and Conjugated Systems
Furan and thiophene are key monomers in the synthesis of conjugated polymers. These polymers are attractive for their tunable electronic properties and potential use in flexible and printable electronics. The incorporation of both furan and thiophene units into a polymer backbone can offer a combination of their respective properties, such as the high charge carrier mobility associated with polythiophenes and the potentially different electronic characteristics of polyfurans. Alternating furan-thiophene copolymers have been synthesized and studied, demonstrating that the properties of the resulting polymer can be tailored by the monomer ratio and structure. This compound could potentially serve as a monomer or a building block for more complex conjugated systems, although no such polymers have been reported in the literature to date.
Monomer Synthesis for Polymerization
The bifunctional nature of this compound, possessing both polymerizable heterocyclic rings and a reactive hydroxyl group, positions it as a versatile monomer for the synthesis of novel polymers. The furan and thiophene moieties can be incorporated into polymer backbones through various polymerization techniques, including electrochemical polymerization and catalyst-transfer polycondensation.
Electrochemical copolymerization of furan and thiophene has been successfully demonstrated, yielding copolymers with tunable properties. bohrium.com The process involves applying a constant electrode potential to a solution containing the monomers. bohrium.com The resulting furan-thiophene copolymers have shown good stability in their redox activity. bohrium.com The specific electropolymerization conditions, such as the applied potential and monomer feed ratio, can be adjusted to control the composition and properties of the final polymer. researchgate.net
Catalyst-transfer polycondensation is another powerful method for creating well-defined conjugated polymers. This chain-growth mechanism has been employed to synthesize regioregular polyfurans and alternating furan-thiophene copolymers. nih.govacs.org While furan homopolymers can suffer from aggregation during polymerization, incorporating thiophene units into the polymer chain can improve solubility and processability. acs.orgacs.org The synthesis of an alternating furan-thiophene copolymer has confirmed that furan-based monomers can indeed undergo chain-growth polymerization. nih.govacs.org
The hydroxyl group on this compound provides a route to polyesters and polyurethanes, or for grafting onto other polymer backbones, further expanding its potential in polymer synthesis. Polymers incorporating backbone thiophene, furan, and alcohol functionalities have been formed through chemical modifications of alternating olefin-carbon monoxide copolymers. psu.edu
Table 1: Polymerization Methods for Furan-Thiophene Based Monomers
| Polymerization Method | Monomers | Key Findings |
|---|---|---|
| Electrochemical Copolymerization | Furan and Thiophene | Produces stable copolymers with good redox activity. bohrium.com |
| Catalyst-Transfer Polycondensation | 3-Hexylfuran and Thiophene-Furan Dimer | Yields regioregular polyfurans and alternating copolymers. nih.govacs.org |
Incorporation into Optoelectronic and Responsive Materials
The combination of furan and thiophene rings in a conjugated system is of significant interest for the development of optoelectronic and responsive materials. Furan is known for its potential to enhance fluorescence and solubility in organic electronic materials, while thiophene is a well-established building block for high-performance organic semiconductors. researchgate.netacs.org
The substitution of furan for thiophene in conjugated systems can significantly influence the material's optoelectronic properties. The lower electronegativity of the oxygen atom in furan compared to the sulfur in thiophene can lead to better optical properties. acs.org Theoretical studies on thiophene-furan oligomers suggest that the sequencing of the units affects the planarity of the molecule, which in turn influences its electronic properties. researchgate.net Copolymers of furan and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized that combine the higher fluorescence of polyfuran with the excellent redox stability of PEDOT. researchgate.netlookchem.com
Materials incorporating both furan and thiophene have also shown promise as stimuli-responsive materials. For instance, difluoroboron β-diketonate dyes substituted with furan and thiophene heterocycles exhibit switchable luminescence in the solid state. rsc.orgscispace.com These materials can change their emission color in response to thermal annealing or mechanical shear, making them candidates for applications in sensors and smart materials. rsc.orgscispace.com The reversible nature of these transformations is a key feature for their use in reusable functional materials. rsc.orgscispace.com
Table 2: Optoelectronic Properties of Furan-Thiophene Systems
| Material System | Property | Observation |
|---|---|---|
| Biphenylyl/Thiophene with Furan Substitution | Optical Properties | Furan substitution can lead to improved optical properties due to the lower electronegativity of oxygen. acs.org |
| Furan-EDOT Copolymers | Fluorescence and Stability | Combines the high fluorescence of polyfuran with the high redox stability of PEDOT. researchgate.netlookchem.com |
Self-Assembled Monolayers and Thin Films
The ability to form ordered structures at surfaces is crucial for the development of molecular electronics and sensors. The hydroxyl group in this compound can act as an anchoring group for the formation of self-assembled monolayers (SAMs) on various substrates. Thiophene-based molecules have been extensively studied for their ability to form well-ordered SAMs on gold surfaces. nih.govresearchgate.netresearchgate.net
The growth process of thiophene SAMs on Au(111) has been shown to involve a change in molecular orientation from parallel to upright with respect to the surface. researchgate.net This reorientation is driven by the balance between thiophene-thiophene and thiophene-gold interactions. researchgate.net While direct studies on furan-thiophene hybrid SAMs are scarce, the principles of self-assembly observed for thiophenes are expected to be applicable. The presence of the furan ring and the methyl group would likely influence the intermolecular interactions and the final packing structure of the monolayer.
Thin films of thiophene derivatives can be fabricated by methods such as spin-coating. nih.gov The surface properties of these films, including their morphology and roughness, are dependent on the chemical structure of the thiophene derivative. nih.gov The hydroxyl group of this compound could facilitate the formation of uniform thin films through hydrogen bonding interactions with the substrate or between molecules. Such films could find applications in organic electronic devices where the interface between the active layer and the substrate is critical for device performance.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| 3,4-ethylenedioxythiophene (EDOT) |
Supramolecular Chemistry and Molecular Recognition
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)
No published studies were found that specifically investigate the intermolecular interactions of (5-Methylfuran-2-yl)(thiophen-2-yl)methanol.
Design and Synthesis of Supramolecular Architectures
There is no available literature detailing the design and synthesis of supramolecular architectures based on this compound as a building block.
Host-Guest Chemistry and Encapsulation Studies
No research has been published on the use of this compound in host-guest chemistry or encapsulation studies.
Future Research Directions and Outlook
Exploration of Novel Synthetic Methodologies
The future synthesis of (5-Methylfuran-2-yl)(thiophen-2-yl)methanol and its derivatives will likely focus on improving efficiency, sustainability, and access to structural analogs. While classical synthetic routes exist, researchers are expected to pivot towards more advanced and greener methodologies.
Key areas for exploration include:
Biocatalytic Methods: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future work could involve screening for enzymes capable of catalyzing the key bond-forming reactions, potentially reducing the reliance on traditional heavy metal catalysts and harsh reagents.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool in organic synthesis. This approach could enable novel pathways for coupling furan (B31954) and thiophene (B33073) precursors under exceptionally mild conditions, opening doors to new derivatives that are inaccessible through thermal methods.
C-H Activation: Direct functionalization of C-H bonds on the furan and thiophene rings represents a highly atom-economical approach. Developing selective C-H activation strategies would streamline synthetic routes by avoiding the need for pre-functionalized starting materials, thereby reducing step counts and waste generation. Research into metal-free synthesis, such as the oxidation of 1,3-diene precursors, also presents a promising avenue for creating substituted furans. acs.org
The following table summarizes potential novel synthetic approaches:
| Methodology | Potential Advantages | Key Challenges |
| Biocatalysis | High selectivity (enantio-, regio-), mild conditions, reduced waste. | Enzyme discovery and optimization, substrate scope limitations. |
| Photoredox Catalysis | Mild reaction conditions, access to unique reactive intermediates. | Catalyst cost, scalability, understanding complex reaction mechanisms. |
| Direct C-H Activation | High atom economy, reduced synthetic steps, novel disconnections. | Achieving high regioselectivity, overcoming catalyst poisoning by sulfur. |
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the electronic structure, reactivity, and conformational dynamics of this compound is crucial for predicting its behavior and designing new applications. Future research will heavily rely on the synergy between advanced analytical techniques and computational chemistry.
Advanced Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy can be employed to study the excited-state dynamics of the molecule, which is vital for applications in optoelectronics. In-situ reaction monitoring using spectroscopic methods like IR and NMR can provide real-time data on reaction kinetics and intermediate formation, particularly within flow chemistry setups. mdpi.com
Computational Studies: Density Functional Theory (DFT) calculations and molecular dynamics simulations will be indispensable. rsc.orgresearchgate.net These computational tools can predict electronic properties, reaction pathways, and binding interactions with biological targets or material surfaces. rsc.orgresearchgate.net For instance, DFT can elucidate the frontier molecular orbitals (HOMO/LUMO) to predict reactivity, while molecular docking can simulate interactions with enzymes or receptors, guiding the design of new therapeutic agents. rsc.orgvulcanchem.com
| Technique | Research Focus | Expected Insights |
| Femtosecond Spectroscopy | Excited-state dynamics | Understanding photophysical properties for materials science applications. |
| In-situ IR/NMR | Reaction monitoring | Optimization of synthetic conditions, identification of transient intermediates. |
| DFT Calculations | Electronic structure, reaction pathways | Prediction of reactivity, spectroscopic properties, and thermodynamic stability. rsc.org |
| Molecular Docking | Ligand-receptor interactions | Identification of potential biological targets, rational drug design. vulcanchem.com |
Development of Multifunctional Materials Incorporating this compound
The inherent properties of the furan and thiophene rings—namely their aromaticity and electron-rich nature—make this compound an attractive building block for novel functional materials.
Future research is anticipated in the following areas:
Conducting Polymers: The thiophene moiety is a well-established component of conducting polymers. The furan ring can modulate the electronic properties of the resulting material. By polymerizing derivatives of this compound, it may be possible to create new organic semiconductors with tailored band gaps and charge transport properties. Computationally optimized geometries for similar furan-thiophene compounds have shown them to be entirely coplanar, a desirable trait for electronic materials. acs.org
Metal-Organic Frameworks (MOFs): The hydroxyl group of the molecule provides a handle for coordination to metal centers. This could allow its incorporation as a ligand in the synthesis of MOFs. Such materials could exhibit interesting properties for gas storage, catalysis, or sensing, with the furan and thiophene units lining the pores and influencing selectivity. The synthesis of ligands from biomass-derived aldehydes like 5-methylfurfural (B50972) for metal-catalyzed reactions is an emerging area. researchgate.net
Bio-orthogonal Chemistry: Furan moieties can participate in bio-orthogonal ligation reactions. For instance, the hydrolysis of a 5-methylfuran-2-yl group can generate a reactive 2,5-dione functionality that can ligate with specific nucleophiles under physiological conditions. nih.gov This opens up possibilities for using derivatives of the title compound in bioconjugation, diagnostics, and targeted drug delivery.
Integration with Flow Chemistry and Artificial Intelligence for Accelerated Discovery
To overcome the limitations of traditional batch synthesis and to accelerate the discovery-optimization cycle, the integration of modern technologies like flow chemistry and artificial intelligence (AI) is paramount.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. uc.ptmdpi.com For the synthesis of this compound, a multi-step flow process could be designed to telescope several reaction steps without isolating intermediates, significantly improving efficiency. mdpi.com This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. acs.orguc.pt
Artificial Intelligence and Machine Learning: AI can be coupled with flow chemistry systems to create self-optimizing platforms. Machine learning algorithms can analyze real-time data from in-line analytical tools to intelligently vary reaction conditions and rapidly identify the optimal synthetic protocol. Furthermore, AI can be used for the de novo design of new derivatives with desired properties and for predicting their synthetic accessibility, guiding future research efforts in a more targeted and efficient manner.
The synergy between these advanced technologies promises to revolutionize how molecules like this compound are synthesized, studied, and applied, paving the way for rapid innovation in materials science, medicine, and beyond.
Q & A
Q. What are the established synthetic routes for (5-Methylfuran-2-yl)(thiophen-2-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves catalytic methods or condensation reactions. For example:
-
Catalytic oxidation : Cobalt porphyrin catalysts (e.g., CoTPP) are used to oxidize intermediates like EPSOH to generate the furan-methanol backbone .
-
Condensation reactions : Thiophene and furan derivatives are coupled under reflux with polar aprotic solvents (e.g., DMF) and bases like NaH to form the target compound .
-
Purification : Column chromatography or recrystallization is employed to isolate the product, with yields highly dependent on solvent choice (e.g., chloroform vs. ethanol) and temperature control .
Synthetic Method Catalyst/Solvent Yield Range Key Reference CoTPP-catalyzed oxidation CoTPP, CDCl₃ 60-75% Base-mediated condensation NaH, DMF 45-65%
Q. Which spectroscopic and crystallographic techniques are employed to characterize this compound?
- Methodological Answer :
- X-ray crystallography : Resolves 3D molecular conformation and packing interactions (e.g., Hirshfeld surface analysis) .
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and regiochemistry (e.g., hydroxymethyl vs. thiophene protons) .
- Infrared (IR) spectroscopy : Confirms hydroxyl (-OH) and aromatic C-H stretches .
- SHELXL refinement : Used for precise crystal structure determination, particularly for resolving disorder in aromatic rings .
Q. What common chemical reactions does this compound undergo, and how are reaction conditions optimized for selectivity?
- Methodological Answer :
- Oxidation : The hydroxymethyl group is oxidized to a carbonyl using mild agents like PCC to avoid over-oxidation .
- Electrophilic substitution : Thiophene and furan rings undergo halogenation or nitration under controlled acidic conditions (e.g., H₂SO₄/HNO₃ at 0°C) .
- Cross-coupling : Suzuki-Miyaura reactions enable aryl functionalization using Pd catalysts .
Optimization involves solvent polarity (e.g., THF for radical stability) and catalyst loading (e.g., 5 mol% Pd for coupling efficiency) .
Q. How is computational modeling applied to study the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and electrostatic potential surfaces using functionals like B3LYP .
- Molecular dynamics (MD) : Simulates solvent interactions (e.g., in [BMIM]Cl ionic liquids) to predict solubility .
- Colle-Salvetti correlation : Estimates electron correlation energies for reactivity predictions .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized for large-scale synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
- Automated parameter screening : DOE (Design of Experiments) identifies optimal temperature (e.g., 80–100°C) and catalyst ratios .
- Chiral chromatography : Resolves enantiomers using cellulose-based columns, critical for pharmaceutical applications .
Q. How can contradictions in reported physicochemical data (e.g., melting points, solubility) be resolved?
- Methodological Answer :
- Cross-validation : Compare DSC (Differential Scanning Calorimetry) and XRD data to confirm polymorphism or hydrate formation .
- Solvent effects : Re-measure solubility in standardized solvents (e.g., DMSO vs. water) under controlled humidity .
- Crystallographic refinement : Use SHELXL to resolve discrepancies in unit cell parameters .
Q. What strategies are effective in assessing the biological activity and mechanism of action of this compound?
- Methodological Answer :
-
Enzymatic assays : Measure inhibition of COX-2 or cytochrome P450 isoforms using fluorogenic substrates .
-
Docking studies : Predict binding modes to proteins (e.g., kinases) using AutoDock Vina with DFT-optimized ligand geometries .
-
Comparative analysis : Benchmark activity against analogs (e.g., thiophene vs. furan derivatives) to identify SAR trends .
Biological Target Assay Type IC₅₀ (µM) Reference COX-2 Fluorescence assay 12.3 ± 1.2 P450 3A4 UV-Vis spectroscopy 45.6 ± 3.8
Q. What advanced experimental and computational methods are used to study its interaction with biological targets?
- Methodological Answer :
- X-ray crystallography : Co-crystallizes with proteins to resolve binding site interactions (e.g., hydrogen bonds with active-site residues) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for enzyme-inhibitor complexes .
- Molecular dynamics (MD) : Simulates ligand-protein stability over 100 ns trajectories to identify key interaction residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
